7-Fluoro-3,4,5,10-tetrahydro-1H-2,5-methanoazepino[3,4-B]indole
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Overview
Description
7-Fluoro-3,4,5,10-tetrahydro-1H-2,5-methanoazepino[3,4-B]indole is a complex heterocyclic compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3,4,5,10-tetrahydro-1H-2,5-methanoazepino[3,4-B]indole typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol. This reaction yields the corresponding tricyclic indole, which can then be further processed to obtain the desired azepinoindole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3,4,5,10-tetrahydro-1H-2,5-methanoazepino[3,4-B]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines.
Scientific Research Applications
7-Fluoro-3,4,5,10-tetrahydro-1H-2,5-methanoazepino[3,4-B]indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Fluoro-3,4,5,10-tetrahydro-1H-2,5-methanoazepino[3,4-B]indole involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole
- 5-Fluoro-2-(7-fluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-dione
Uniqueness
7-Fluoro-3,4,5,10-tetrahydro-1H-2,5-methanoazepino[3,4-B]indole is unique due to its specific fluorine substitution and tricyclic structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H13FN2 |
---|---|
Molecular Weight |
216.25 g/mol |
IUPAC Name |
5-fluoro-9,12-diazatetracyclo[10.2.1.02,10.03,8]pentadeca-2(10),3(8),4,6-tetraene |
InChI |
InChI=1S/C13H13FN2/c14-9-1-2-11-10(5-9)13-8-3-4-16(6-8)7-12(13)15-11/h1-2,5,8,15H,3-4,6-7H2 |
InChI Key |
QDLBZCJVMXUJKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC1C3=C(C2)NC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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